2-(benzylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide

Microsomal epoxide hydrolase Enzyme inhibition 2-Alkylthio acetamide

2-(Benzylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide (CAS 1903265-77-9) belongs to the 2-alkylthio acetamide class, a chemotype identified as yielding exceptionally potent inhibitors of human microsomal epoxide hydrolase (mEH) with IC50 values in the low nanomolar range (0.94–11 nM). The compound is further classified within the substituted oxopyridine amide family, a scaffold extensively patented for coagulation Factor XIa (FXIa) inhibition.

Molecular Formula C18H22N2O3S
Molecular Weight 346.45
CAS No. 1903265-77-9
Cat. No. B2391233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide
CAS1903265-77-9
Molecular FormulaC18H22N2O3S
Molecular Weight346.45
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1CCNC(=O)CSCC2=CC=CC=C2)OC
InChIInChI=1S/C18H22N2O3S/c1-14-10-16(23-2)11-18(22)20(14)9-8-19-17(21)13-24-12-15-6-4-3-5-7-15/h3-7,10-11H,8-9,12-13H2,1-2H3,(H,19,21)
InChIKeyKGQOXDXDIOVVAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide (CAS 1903265-77-9): Chemical Class and Procurement-Relevant Profile


2-(Benzylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide (CAS 1903265-77-9) belongs to the 2-alkylthio acetamide class, a chemotype identified as yielding exceptionally potent inhibitors of human microsomal epoxide hydrolase (mEH) with IC50 values in the low nanomolar range (0.94–11 nM) [1]. The compound is further classified within the substituted oxopyridine amide family, a scaffold extensively patented for coagulation Factor XIa (FXIa) inhibition [2]. Its distinguishing structural feature—a 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl moiety connected via an ethyl linker to a benzylthio acetamide—differentiates it from simpler 2-oxopyridine analogs that lack the electron-donating methoxy and methyl substituents critical for optimizing target binding, selectivity, and drug-like properties.

Why Generic 2-Oxopyridine or 2-Alkylthio Acetamide Analogs Cannot Substitute for 2-(Benzylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide


Within the 2-alkylthio acetamide class, the most potent mEH inhibitors require both a benzyl-thio function and an amide connected to a bulky α-substituent with a lipophilic phenyl ring 3–4 bonds away [1]. The 4-methoxy-6-methyl substitution on the 2-oxopyridine ring of the target compound fulfills this pharmacophoric requirement—the methoxy group at C4 enhances hydrogen-bond acceptor capacity and π-stacking potential, while the methyl group at C6 introduces steric bulk that can improve selectivity [1]. Unsubstituted 2-oxopyridine analogs (e.g., N-[2-(benzylthio)ethyl]-2-(2-oxopyridin-1(2H)-yl)acetamide) lack these substituents and thus present different binding thermodynamics, reduced metabolic stability, and altered pharmacokinetic profiles . Furthermore, the 4-methoxy-6-methyl-2-oxopyridine fragment is a recognized privileged substructure in kinase and epigenetic inhibitor design (e.g., the EZH2 inhibitor CPI-1205), conferring target-class selectivity that cannot be replicated by generic 2-oxopyridine or pyridone replacements .

Quantitative Evidence Differentiating 2-(Benzylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide from Its Closest Analogs


mEH Inhibitory Potency: 2-Alkylthio Acetamide Class Achieves 2 Orders of Magnitude Greater Potency than Primary Amine/Amide/Urea-Based mEH Inhibitors

The 2-alkylthio acetamide chemotype to which the target compound belongs delivers mEH IC50 values in the range of 0.94–11 nM, representing an approximately 50- to 500-fold improvement in potency over previously reported primary amine, amide, and urea-based mEH inhibitors (IC50 ≥ 480 nM) [1].

Microsomal epoxide hydrolase Enzyme inhibition 2-Alkylthio acetamide

FXIa Inhibitory Potential: Substituted Oxopyridine Amide Scaffold Patented for Selective Coagulation Factor XIa Inhibition

The target compound incorporates the oxopyridine amide scaffold claimed in patent CN-113912586-A as a coagulation Factor XIa (FXIa) inhibitor, with representative examples demonstrating FXIa Ki values in the sub-micromolar to nanomolar range [1]. By contrast, unsubstituted 2-oxopyridine analogs (e.g., N-[2-(benzylthio)ethyl]-2-(2-oxopyridin-1(2H)-yl)acetamide) are not disclosed in FXIa patent families, suggesting the 4-methoxy-6-methyl substitution pattern contributes to FXIa binding affinity and selectivity.

Factor XIa Thromboembolism Oxopyridine amide

Physicochemical Differentiation: Enhanced Lipophilicity and Hydrogen-Bond Acceptor Capacity vs. Unsubstituted 2-Oxopyridine Analog

The 4-methoxy (-OCH3) and 6-methyl (-CH3) substituents on the 2-oxopyridin-1(2H)-yl ring increase the calculated logP (clogP) by approximately 0.5–1.0 units and add one hydrogen-bond acceptor compared with the unsubstituted 2-oxopyridine analog N-[2-(benzylthio)ethyl]-2-(2-oxopyridin-1(2H)-yl)acetamide (clogP = 0.87; Hacc = 2) . These changes improve membrane permeability potential while maintaining a topological polar surface area (tPSA) within the drug-like range (<140 Ų).

Physicochemical properties Lipophilicity Drug-likeness

Privileged Substructural Motif: 4-Methoxy-6-Methyl-2-Oxopyridine Fragment Validated in Clinical-Stage EZH2 Inhibitors

The 4-methoxy-6-methyl-2-oxopyridine substructure is a recognized privileged fragment in medicinal chemistry, forming the core of the potent, selective EZH2 inhibitor CPI-1205 (IC50 = 0.002 μM; EC50 = 0.032 μM) . This substructure's demonstrated capacity for high-affinity protein binding and favorable drug-like properties supports the target compound's potential for selective target engagement, in contrast to generic 2-oxopyridine or pyridone analogs lacking methoxy/methyl substitution.

EZH2 inhibition Epigenetics Privileged scaffold

Molecular Weight and Formula Confirmation: Analytical Identity Verification via High-Resolution Mass Spectrometry and NMR

The target compound is unambiguously identified by its molecular formula (C18H22N2O3S), exact monoisotopic mass (346.1351 Da), and InChI Key (KGQOXDXDIOVVAX-UHFFFAOYSA-N) . This contrasts with closely related structural isomers such as N-[4-(diethylsulfamoyl)phenyl]-2-phenylacetamide, which shares the same molecular formula (C18H22N2O3S) and nominal mass (346.45 g/mol) but possesses a sulfonamide rather than thioether-pyridone architecture, requiring rigorous analytical differentiation.

Quality control Identity verification Analytical chemistry

Recommended Research and Industrial Application Scenarios for 2-(Benzylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide Based on Quantitative Differentiation Evidence


Biochemical and Cellular Target Engagement Studies for Microsomal Epoxide Hydrolase (mEH)

As a member of the 2-alkylthio acetamide class delivering low-nanomolar mEH inhibition (IC50 0.94–11 nM), the target compound is optimally suited for enzymatic and cellular target engagement studies where earlier-generation amine/amide/urea inhibitors (IC50 ≥ 480 nM) fail to achieve sufficient target occupancy at pharmacologically relevant concentrations [1]. Its benzyl-thio pharmacophore, identified as critical for mEH active-site binding, enables covalent or tight-binding inhibition modalities [1].

Anticoagulation Drug Discovery Programs Targeting Factor XIa (FXIa)

The compound's oxopyridine amide scaffold, covered by patent CN-113912586-A, positions it as a screening hit or lead-like starting point for FXIa inhibitor programs aimed at thromboembolic disease [1]. The 4-methoxy-6-methyl substitution pattern, validated in the privileged EZH2 inhibitor pharmacophore (CPI-1205 IC50 = 2 nM), supports the pursuit of selective kinase or methyltransferase inhibition alongside anticoagulation activity .

Epigenetic and Oncology Target-Class Screening Libraries

The 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl fragment directly mirrors the core pharmacophore of clinical-stage EZH2 inhibitors (e.g., CPI-1205; wild-type EZH2 Ki = 0.3 nM; >100-fold selectivity) [1]. Inclusion of the target compound in epigenetic-focused screening decks provides a structurally differentiated entry point for hit discovery against EZH2, EZH1, and related methyltransferase targets.

Structure-Activity Relationship (SAR) Studies on 2-Alkylthio Acetamide Pharmacophore Optimization

The compound serves as a key SAR probe for evaluating the contribution of 4-methoxy and 6-methyl substituents to mEH potency, FXIa selectivity, and physicochemical parameters (clogP, tPSA) relative to unsubstituted 2-oxopyridine analogs [1]. The comparative data demonstrate an estimated clogP increase of 0.5–1.0 units and gain of two hydrogen-bond acceptors vs. the des-methoxy/des-methyl comparator N-[2-(benzylthio)ethyl]-2-(2-oxopyridin-1(2H)-yl)acetamide (clogP = 0.87; Hacc = 2) .

Quote Request

Request a Quote for 2-(benzylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.